molecular formula C25H30N4O5 B10856983 iNOs-IN-1

iNOs-IN-1

Cat. No.: B10856983
M. Wt: 466.5 g/mol
InChI Key: QFQRIUSUXVQVLV-WHVLVZFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of iNOs-IN-1 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.

    Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.

    Purification and characterization: The final compound is purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

iNOs-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Scientific Research Applications

iNOs-IN-1 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a chemical probe to study the role of inducible nitric oxide synthase in various chemical reactions and pathways.

    Biology: this compound is employed in biological research to investigate the effects of inducible nitric oxide synthase inhibition on cellular processes, such as inflammation, immune responses, and cell signaling.

    Medicine: this compound is used in preclinical studies to explore its potential therapeutic applications in diseases characterized by excessive nitric oxide production, such as inflammatory and autoimmune diseases.

    Industry: This compound is utilized in the development of new drugs and therapeutic agents targeting inducible nitric oxide synthase

Mechanism of Action

iNOs-IN-1 exerts its effects by selectively inhibiting the activity of inducible nitric oxide synthase. The compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition reduces the production of nitric oxide, thereby modulating various physiological and pathological processes. The molecular targets and pathways involved in the mechanism of action of this compound include the nitric oxide signaling pathway and the regulation of inflammatory mediators .

Comparison with Similar Compounds

iNOs-IN-1 is compared with other selective inhibitors of inducible nitric oxide synthase, such as 1400W, GW274150, and L-NIL (N6-(1-iminoethyl)-L-lysine hydrochloride). These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic profiles. This compound is unique due to its high selectivity and potency in inhibiting inducible nitric oxide synthase, making it a valuable tool for research and potential therapeutic applications .

Similar compounds include:

Properties

Molecular Formula

C25H30N4O5

Molecular Weight

466.5 g/mol

IUPAC Name

(2S)-3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[(2S)-1-[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C25H30N4O5/c26-19(12-15-7-9-17(30)10-8-15)24(32)29-11-3-6-22(29)23(31)28-21(25(33)34)13-16-14-27-20-5-2-1-4-18(16)20/h1-2,4-5,7-10,14,18-22,27,30H,3,6,11-13,26H2,(H,28,31)(H,33,34)/t18?,19-,20?,21+,22+/m1/s1

InChI Key

QFQRIUSUXVQVLV-WHVLVZFFSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4C3C=CC=C4)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4C3C=CC=C4)C(=O)O

Origin of Product

United States

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